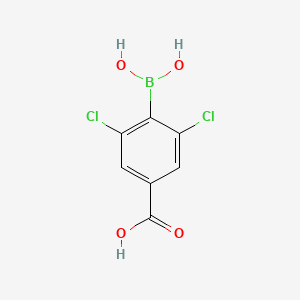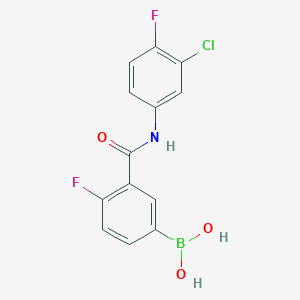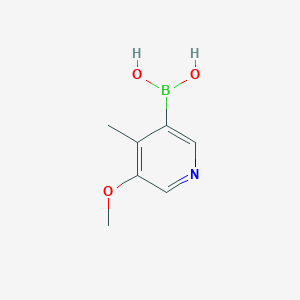
3,6-Dicyanopicoline
Übersicht
Beschreibung
3,6-Dicyanopicoline is a heterocyclic compound belonging to the pyridine family. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its unique physical, chemical, and biological properties.
Wirkmechanismus
Target of Action
The primary target of 3,6-Dicyanopicoline is the voltage-gated sodium channels in the cerebral cortex . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
This compound interacts with its targets by binding to the phosphorylcholine moiety of the voltage-gated sodium channels . This binding action blocks the ion flux through these channels, thereby inhibiting the propagation of action potentials . Additionally, this compound also blocks postsynaptic potentials and reduces the latency of evoked responses in the cerebral cortex .
Biochemical Pathways
The blocking of voltage-gated sodium channels by this compound affects the neuronal signaling pathways. By inhibiting the ion flux through these channels, the compound disrupts the normal functioning of the neurons. This disruption can lead to changes in the downstream effects of these pathways, including alterations in neurotransmitter release and synaptic plasticity .
Pharmacokinetics
Like other small molecules, it is expected that this compound would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These processes can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal signaling in the cerebral cortex . By blocking voltage-gated sodium channels, the compound prevents the propagation of action potentials, which can lead to changes in neuronal activity and communication .
Biochemische Analyse
Biochemical Properties
3,6-Dicyanopicoline interacts with voltage-gated sodium channels in the cerebral cortex . It binds to the phosphorylcholine moiety of these channels, thereby blocking ion flux . This interaction suggests that this compound may play a significant role in biochemical reactions involving these channels.
Cellular Effects
The blocking activity of this compound on voltage-gated sodium channels can have profound effects on cellular processes. By blocking these channels, this compound can potentially influence cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the phosphorylcholine moiety of voltage-gated sodium channels, thereby blocking ion flux . This binding interaction suggests that this compound may inhibit the activity of these channels, potentially leading to changes in gene expression and cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dicyanopicoline can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents to form phthalonitrile derivatives, which are key intermediates in the synthesis of this compound . Another method involves the cyclotetramerization of phthalic anhydride derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dicyanopicoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which mediates hydride transfer reactions.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: DDQ is a common oxidizing agent used in the oxidation of this compound.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Dicyanopicoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: It acts as a potent blocker of voltage-gated sodium channels in the cerebral cortex, making it useful in neurobiological studies.
Medicine: Its ability to block sodium channels has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dicyanopyridine: Another pyridine derivative with similar chemical properties.
3,5-Dicyanopyridine: Similar in structure but with different substitution patterns.
Uniqueness
3,6-Dicyanopicoline is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ability to block voltage-gated sodium channels sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
6-methylpyridine-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEXTFJYUABOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)


![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)







![[3-Fluoro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1426215.png)
